![molecular formula C14H23ClSi B14266346 Silane, [2-(4-chlorophenyl)ethyl]triethyl- CAS No. 151075-14-8](/img/structure/B14266346.png)
Silane, [2-(4-chlorophenyl)ethyl]triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [2-(4-chlorophenyl)ethyl]triethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a [2-(4-chlorophenyl)ethyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2-(4-chlorophenyl)ethyl]triethyl- typically involves the reaction of triethylsilane with a suitable [2-(4-chlorophenyl)ethyl] halide under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or platinum complexes to facilitate the formation of the silicon-carbon bond.
Industrial Production Methods
In an industrial setting, the production of Silane, [2-(4-chlorophenyl)ethyl]triethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [2-(4-chlorophenyl)ethyl]triethyl- undergoes various chemical reactions, including:
Reduction: The compound can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the [2-(4-chlorophenyl)ethyl] group is replaced by other nucleophiles.
Hydrosilylation: The compound can add across double bonds in alkenes and alkynes, forming new silicon-carbon bonds.
Common Reagents and Conditions
Reduction: Common reagents include hydrosilanes and strong acids or Lewis acids as catalysts.
Substitution: Typical conditions involve the use of polar solvents and nucleophiles such as halides or amines.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used to facilitate the reaction.
Major Products
Reduction: Alcohols and silyl ethers.
Substitution: Various substituted silanes.
Hydrosilylation: Organosilicon compounds with new silicon-carbon bonds.
Applications De Recherche Scientifique
Chemistry
Silane, [2-(4-chlorophenyl)ethyl]triethyl- is used as a reagent in organic synthesis for the reduction of carbonyl compounds and the formation of silicon-carbon bonds. It is also employed in the preparation of silyl-protected intermediates.
Biology
In biological research, the compound is used to modify biomolecules, enhancing their stability and facilitating their study in various assays.
Medicine
Industry
In the industrial sector, Silane, [2-(4-chlorophenyl)ethyl]triethyl- is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to impart unique properties to the final products.
Mécanisme D'action
The mechanism by which Silane, [2-(4-chlorophenyl)ethyl]triethyl- exerts its effects involves the formation of stable silicon-carbon bonds. The silicon atom in the compound can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler analog with three ethyl groups bonded to silicon.
Phenylsilane: Contains a phenyl group bonded to silicon.
Diphenylsilane: Features two phenyl groups bonded to silicon.
Uniqueness
Silane, [2-(4-chlorophenyl)ethyl]triethyl- is unique due to the presence of the [2-(4-chlorophenyl)ethyl] group, which imparts distinct chemical properties and reactivity compared to other silanes. This structural feature allows for specific interactions and applications that are not possible with simpler silanes.
Propriétés
Numéro CAS |
151075-14-8 |
|---|---|
Formule moléculaire |
C14H23ClSi |
Poids moléculaire |
254.87 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)ethyl-triethylsilane |
InChI |
InChI=1S/C14H23ClSi/c1-4-16(5-2,6-3)12-11-13-7-9-14(15)10-8-13/h7-10H,4-6,11-12H2,1-3H3 |
Clé InChI |
IDEYNROCPQYCLP-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CCC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


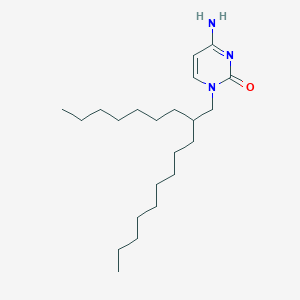
![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
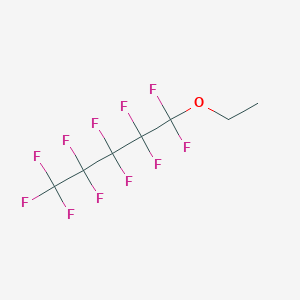
![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)
![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
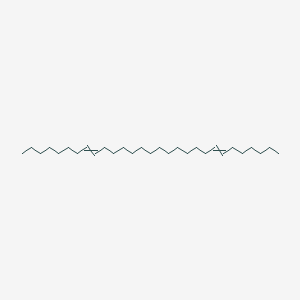

![Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14266339.png)
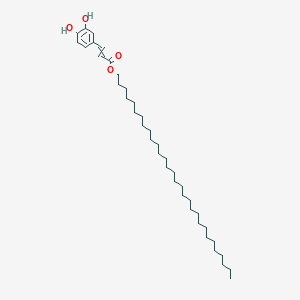

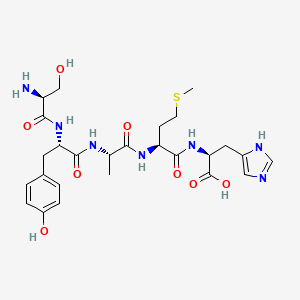
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)

